4-(1,1-Difluoroethyl)-1-fluoro-2-nitrobenzene

Catalog No.
S14025150
CAS No.
M.F
C8H6F3NO2
M. Wt
205.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(1,1-Difluoroethyl)-1-fluoro-2-nitrobenzene

Product Name

4-(1,1-Difluoroethyl)-1-fluoro-2-nitrobenzene

IUPAC Name

4-(1,1-difluoroethyl)-1-fluoro-2-nitrobenzene

Molecular Formula

C8H6F3NO2

Molecular Weight

205.13 g/mol

InChI

InChI=1S/C8H6F3NO2/c1-8(10,11)5-2-3-6(9)7(4-5)12(13)14/h2-4H,1H3

InChI Key

ONQCWWGPOWZNOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)F)[N+](=O)[O-])(F)F

4-(1,1-Difluoroethyl)-1-fluoro-2-nitrobenzene is an organic compound characterized by its unique molecular structure, which includes a benzene ring substituted with a nitro group, a fluorine atom, and a difluoroethyl group. The chemical formula for this compound is C9H8F3N2O2. Its structure allows it to participate in various

  • Electrophilic Aromatic Substitution: The nitro group is an electron-withdrawing group, which influences the reactivity of the benzene ring towards electrophiles.
  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of palladium on carbon.
  • Nucleophilic Aromatic Substitution: The fluorine atom can be substituted by nucleophiles, leading to various derivatives depending on the nucleophile used.
  • Oxidation: Under strong oxidative conditions, the difluoroethyl group may be oxidized to form carboxylic acid derivatives.

These reactions highlight the compound's versatility in synthetic applications.

The biological activity of 4-(1,1-Difluoroethyl)-1-fluoro-2-nitrobenzene has been explored in various studies. Compounds with similar structures often exhibit significant pharmacological properties, including antimicrobial and anticancer activities. The presence of both fluorine and nitro groups can enhance the lipophilicity and biological activity of the compound, making it a candidate for further investigation in drug development.

Synthesis of 4-(1,1-Difluoroethyl)-1-fluoro-2-nitrobenzene typically involves several key steps:

  • Formation of the Benzene Ring: Starting from a suitable precursor such as 1-fluoro-2-nitrobenzene.
  • Introduction of the Difluoroethyl Group: This can be accomplished through electrophilic substitution reactions using difluoroethylating agents.
  • Purification: The product is purified using techniques such as recrystallization or chromatography to obtain high purity.

These methods are essential for producing this compound in sufficient quantities for research and application.

4-(1,1-Difluoroethyl)-1-fluoro-2-nitrobenzene has potential applications in:

  • Medicinal Chemistry: As a scaffold for developing new drugs due to its unique electronic properties.
  • Material Science: In the synthesis of advanced materials where fluorinated compounds are required for their stability and performance.
  • Agricultural Chemistry: It may serve as an intermediate in the synthesis of agrochemicals.

The compound's unique properties make it valuable across multiple fields.

Studies on interaction mechanisms involving 4-(1,1-Difluoroethyl)-1-fluoro-2-nitrobenzene have focused on its behavior with biological macromolecules. Its fluorinated structure may enhance binding affinity with certain targets, potentially leading to increased efficacy in therapeutic applications. Understanding these interactions is crucial for optimizing its use in drug design.

Several compounds share structural similarities with 4-(1,1-Difluoroethyl)-1-fluoro-2-nitrobenzene. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
4-Ethyl-1-fluoro-2-nitrobenzeneC8H8FNO2Lacks difluoroethyl group; simpler structure
3-(Difluoromethyl)-4-nitroanilineC8H7F2N3O2Contains an amine instead of a fluorobenzene structure
4-Fluoro-3-nitrophenolC6H4FNO3Hydroxyl group present; different reactivity profile
4-FluorobenzylamineC7H8FNAmino group instead of nitro; different biological activity

Uniqueness

The uniqueness of 4-(1,1-Difluoroethyl)-1-fluoro-2-nitrobenzene lies in its specific arrangement of functional groups that confer distinct reactivity and potential biological activity. The combination of an electron-withdrawing nitro group and a difluoroethyl substituent creates a unique electronic environment that can be exploited in various chemical transformations and applications.

This detailed exploration underscores the significance of 4-(1,1-Difluoroethyl)-1-fluoro-2-nitrobenzene as a compound worthy of further study within organic chemistry and related fields.

XLogP3

2.2

Hydrogen Bond Acceptor Count

5

Exact Mass

205.03506292 g/mol

Monoisotopic Mass

205.03506292 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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